molecular formula C8H6F3N3 B167557 6-(trifluoromethyl)-1H-benzimidazol-2-amine CAS No. 10057-46-2

6-(trifluoromethyl)-1H-benzimidazol-2-amine

Cat. No.: B167557
CAS No.: 10057-46-2
M. Wt: 201.15 g/mol
InChI Key: CKIJAMRTNUPVAH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-benzimidazol-2-amine (CAS 10057-46-2) is a high-purity benzimidazole derivative with a molecular formula of C8H6F3N3 and a molecular weight of 201.15 g/mol . The benzimidazole scaffold is a privileged structure in medicinal chemistry and serves as a crucial pharmacophore in numerous bioactive compounds . This compound is of significant interest in pharmacological research, particularly for developing new antiprotozoal agents . Studies on closely related 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated promising in vitro activity against a range of parasitic pathogens, including Giardia intestinalis , Trichomonas vaginalis , and Leishmania species . The mechanism of action for such compounds is an active area of investigation; research suggests that some N-benzyl-1H-benzimidazol-2-amine derivatives exert their antileishmanial effect by inhibiting the parasite enzyme arginase (ARG) , a key target in the polyamine biosynthesis pathway . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and improve lipophilicity . This product is intended for research purposes as a key intermediate or building block in the synthesis and discovery of novel therapeutic agents. It should be stored in a refrigerator at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIJAMRTNUPVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469915
Record name 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10057-46-2
Record name 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation of nitroarenes represents a robust method for constructing benzimidazole cores. In a seminal study, Kwiatkowski et al. demonstrated the reduction of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (3) using a platinum catalyst under hydrogen gas (5 atm) to yield 5-(trifluoromethyl)benzene-1,2,3-triamine (5b) . Cyclization of 5b with formic acid at 120°C for 12 hours produced this compound (6c) in 70% yield (Table 1). This method benefits from high atom economy but requires careful handling of explosive nitro intermediates.

Table 1: Catalytic Hydrogenation Parameters

ParameterValue
CatalystPt/C (5% w/w)
Pressure5 atm H₂
Temperature80°C
Cyclization AgentFormic Acid
Yield70%

Condensation of 1,2-Diamines with Trifluoromethyl-Substituted Aldehydes

A patent by Lee et al. (WO2011099832A2) outlines a two-step synthesis starting with 4-chloro-1,2-phenylenediamine and 2-bromo-1H-benzimidazole-5-carbaldehyde. The diamine undergoes nucleophilic substitution with the aldehyde in dimethylformamide (DMF) at 100°C, facilitated by HBTU and triethylamine, to form an imine intermediate. Subsequent cyclization via microwave irradiation (150°C, 30 min) affords the target compound in 68% yield. This method exhibits excellent functional group tolerance, accommodating electron-withdrawing groups like chloro and bromo at ortho positions.

Radical Cascade Cyclization

Recent advancements in radical chemistry enable the synthesis of trifluoromethylated benzimidazoles under metal-free conditions. A study by Zhang et al. employed α,α-difluorophenylacetic acid (2a) and 2-arylbenzoimidazoles (1a) in the presence of potassium persulfate (K₂S₂O₈) as an oxidant. Decarboxylation of 2a generates a difluoroarylmethyl radical, which attacks the alkenyl moiety of 1a to form a tertiary radical intermediate. Intramolecular cyclization and oxidation yield this compound derivatives with yields up to 87%. This method avoids transition metals, making it environmentally favorable.

Comparative Analysis of Synthetic Approaches

Yield and Scalability

Catalytic hydrogenation provides moderate yields (70%) but requires high-pressure equipment, limiting industrial scalability. In contrast, radical cyclization achieves superior yields (87%) under ambient pressure, though substrate scope remains restricted to electron-deficient aryl groups. The condensation method balances yield (68%) and scalability, as microwave-assisted steps reduce reaction times.

Functional Group Compatibility

Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance cyclization efficiency in radical and condensation routes. However, steric hindrance from ortho-substituents reduces yields by 15–20% in catalytic hydrogenation. The radical method exhibits remarkable tolerance to thienyl and naphthyl groups, enabling diverse analog synthesis.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Positioning the trifluoromethyl group at the 6-position necessitates precise control over cyclization kinetics. Computational studies suggest that electron-deficient diamines favor attack at the para position relative to the -CF₃ group, achieving >90% regioselectivity when using formic acid as the cyclization agent.

Purification Difficulties

The high polarity of this compound complicates isolation. Silica gel chromatography with dichloromethane/methanol (10:1) eluent effectively removes byproducts, as demonstrated in patent WO2011099832A2 .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic reactions, particularly in amide bond formation.

Reaction with 2-Chloroacetamides

6-(Trifluoromethyl)-1H-benzimidazol-2-amine reacts with 2-chloroacetamides under coupling conditions to form thiazole-carboxamide hybrids .

SubstrateReagents/ConditionsProductYield
2-Chloroacetamide derivativesHBTU, DIPEA, DCM, 0°C → RT, 16 hThiazole-4-carboxamide derivatives28–35%

Key Example :

  • Reaction with 2-(furan-2-carboxamido)thiazole-4-carboxylic acid yielded 2-(Furan-2-carboxamido)-N-(6-(trifluoromethyl)-1H-benzimidazol-2-yl)thiazole-4-carboxamide (35% yield) .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes nitration and halogenation at specific positions, influenced by the trifluoromethyl group’s electron-withdrawing effects .

Nitration

SubstrateReagents/ConditionsProductYield
This compoundHNO₃, H₂SO₄, 0°C → RT, 4 h5-Nitro-6-(trifluoromethyl)-1H-benzimidazol-2-amine68%

Mechanistic Insight :
Nitration occurs preferentially at the 5-position due to steric and electronic effects from the trifluoromethyl group .

Reduction Reactions

The nitro derivative (5-nitro-6-(trifluoromethyl)-1H-benzimidazol-2-amine) can be reduced to the corresponding amine .

SubstrateReagents/ConditionsProductYield
5-Nitro derivativeH₂, Pd/C, EtOAc, RT, 4 h5-Amino-6-(trifluoromethyl)-1H-benzimidazol-2-amine85%

Application :
The reduced product serves as a precursor for synthesizing bioactive molecules targeting acetylcholinesterase (AChE) .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Formation of Pyrido[1,2-a]benzimidazoles

SubstrateReagents/ConditionsProductYield
N-Aryl-2-aminopyridinesCu(OAc)₂, Fe(NO₃)₃·9H₂O, DMF, O₂, 120°CPyrido[1,2-a]benzimidazoles72%

Mechanism :
Intramolecular C-H amination occurs via a copper-iron cocatalyzed pathway, enabling direct bond formation between the benzimidazole and pyridine rings .

Cross-Coupling Reactions

The trifluoromethyl group enhances stability in transition metal-catalyzed reactions.

Suzuki-Miyaura Coupling

SubstrateReagents/ConditionsProductYield
Boronic acid derivativesPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hBiaryl-functionalized benzimidazoles60–75%

Note :
The trifluoromethyl group does not interfere with the palladium catalyst, enabling efficient coupling .

Acid/Base-Mediated Reactions

The amine group reacts with acids to form stable salts, improving solubility for biological applications.

SubstrateReagents/ConditionsProductYield
This compoundHCl, Et₂O, RT, 2 hHydrochloride salt95%

Key Research Findings

  • Biological Relevance : Derivatives show acetylcholinesterase inhibition (IC₅₀: 80–90 nM) and antioxidant activity .

  • Synthetic Utility : The compound’s reactivity enables access to libraries of kinase inhibitors and antimicrobial agents .

  • Stability : The trifluoromethyl group enhances metabolic stability, making it suitable for in vivo studies.

Scientific Research Applications

Antimicrobial Activity

CF3-BIM derivatives have been studied for their antimicrobial properties against various bacterial and fungal strains. Research indicates that these compounds exhibit significant activity against:

  • Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
  • Fungi : Moderate antifungal activity has been observed against strains like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

The presence of the trifluoromethyl group is believed to enhance the interaction with microbial targets, leading to improved efficacy compared to non-fluorinated analogs.

Antiproliferative Effects

CF3-BIM has shown promise as an antiproliferative agent , particularly in cancer research. Studies have demonstrated:

  • Cell Line Efficacy : The compound exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231, with IC50 values indicating potent growth inhibition .
  • Molecular Docking Studies : These studies suggest that CF3-BIM interacts with key enzymes involved in cancer cell metabolism, providing insights into its mechanism of action .

Enzyme Inhibition

One of the notable applications of CF3-BIM is its role as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes.

  • Specificity : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism. This property raises considerations for potential drug-drug interactions when used in combination therapies .
  • Therapeutic Implications : The ability to modulate enzyme activity suggests that CF3-BIM could be developed further for therapeutic applications where enzyme inhibition is beneficial.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated various CF3-BIM derivatives against a panel of microbial strains. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced antibacterial activity, particularly against MRSA .

CompoundMIC (µg/mL)Activity
CF3-BIM128Moderate
CF3-BIM Derivative A64High
CF3-BIM Derivative B>512Low

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, CF3-BIM derivatives were tested for antiproliferative effects. The findings revealed that certain modifications increased their potency significantly:

CompoundIC50 (µM)Cell Line
CF3-BIM21.93MDA-MB-231
Modified A16.38MDA-MB-231
Modified B>100MDA-MB-231

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzimidazole ring significantly impacts electronic and steric properties:

Compound Name Substituent Positions Key Electronic Effects Source
6-(Trifluoromethyl)-1H-benzimidazol-2-amine 6-CF₃, 2-NH₂ -CF₃ at 6-position: Strong electron-withdrawing effect, reduces electron density at adjacent positions. Enhances stability and lipophilicity.
-NH₂ at 2-position: Participates in hydrogen bonding, influencing solubility and intermolecular interactions.
Target Compound
2-(Trifluoromethyl)-1H-benzimidazole 2-CF₃ -CF₃ at 2-position: Direct conjugation with the imidazole ring, altering π-electron distribution and acidity. Less steric hindrance compared to 6-CF₃.
6-Nitro-1H-benzimidazol-2-amine 6-NO₂, 2-NH₂ -NO₂ at 6-position: Stronger electron-withdrawing effect than -CF₃, increases ring electrophilicity. Potential for explosive or reactive intermediates.
5-(Trifluoromethyl)-1H-benzimidazol-6-amine 5-CF₃, 6-NH₂ -CF₃ at 5-position: Proximity to NH₂ may sterically hinder hydrogen bonding. Electronic effects localized to one side of the ring.

Key Insight : The 6-CF₃ substitution in the target compound optimizes a balance between electronic withdrawal and steric accessibility, favoring interactions in biological systems.

Structural and Crystallographic Insights

  • Hydrogen Bonding : The 2-NH₂ group in the target compound forms strong hydrogen bonds, as seen in analogous structures (e.g., N-H···N interactions in benzimidazoles) .
  • Crystal Packing : Trifluoromethyl groups influence molecular packing via C-F···π or F···F interactions, enhancing crystallinity .

Biological Activity

6-(Trifluoromethyl)-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular formula is C9_{9}H7_{7}F3_{3}N2_{2}, and it has a molecular weight of approximately 202.16 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The compound induces cell cycle arrest and apoptosis in HepG2 liver cancer cells, as evidenced by upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside downregulation of the anti-apoptotic protein Bcl-2 .
  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, with IC50_{50} values ranging from 7.82 to 21.48 μM, comparable to established chemotherapeutics .
Cell Line IC50 (μM) Standard Drug IC50 (μM)
HepG27.82Sorafenib: 4.17
MCF-710.21Doxorubicin: 24.06
HCT-1168.50Sunitinib: 15.00

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

  • Antibacterial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value of 2 μg/mL .
Bacterial Strain MIC (μg/mL)
MRSA2
E. coli4
P. aeruginosa8

Antitubercular Activity

A study reported that derivatives of benzimidazole, including this compound, showed promising antitubercular activity against resistant strains of Mycobacterium tuberculosis. The MIC was found to be as low as 0.19 μM against fluoroquinolone-resistant strains .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Studies suggest that modifications in the benzimidazole core can enhance potency and selectivity towards specific biological targets, including kinases involved in cancer progression .

Case Studies

  • Cancer Treatment : A study involving animal models demonstrated that treatment with this compound led to reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : Clinical trials assessing the compound's effectiveness against bacterial infections showed promising results, particularly in patients with MRSA infections who did not respond to conventional therapies .

Q & A

Basic: What are the common synthetic routes for 6-(trifluoromethyl)-1H-benzimidazol-2-amine?

The compound is typically synthesized via cyclization reactions. One method involves reacting o-phenylenediamine derivatives with trifluoroacetic acid or its derivatives under acidic conditions (e.g., polyphosphoric acid) . Another approach employs Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, enabling efficient introduction of the trifluoromethyl group . Reaction optimization often includes temperature control (80–120°C) and solvent selection (e.g., ethanol, DMF) to enhance yields (typically 60–85%) .

Advanced: How can reaction conditions be optimized for high-purity synthesis?

Key factors include:

  • Catalyst systems : Cu(I) with TMEDA improves coupling efficiency by stabilizing intermediates .
  • Purification : Recrystallization using ethanol or ethyl acetate removes by-products .
  • Time-temperature profiles : Extended reflux durations (e.g., 7–9 hours) ensure complete cyclization, monitored via TLC .
  • Scale-up considerations : Continuous flow synthesis reduces side reactions in industrial settings .
    Contradictions in yield reports (e.g., 70% vs. 90%) may arise from impurity levels in starting materials or variations in workup protocols .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

  • IR Spectroscopy : Characteristic N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 229 (C₈H₆F₃N₃) .
  • ¹H/¹³C NMR : Benzimidazole protons (δ 7.2–8.1 ppm) and CF₃ carbon (δ 120–125 ppm, q, J = 280 Hz) are diagnostic .

Advanced: How is X-ray crystallography applied to structural analysis?

Single crystals are grown via slow ethanol evaporation and analyzed using SHELX software for refinement . Key parameters:

  • Hydrogen bonding : Graph set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings, critical for stability .
  • Torsion angles : Benzimidazole ring planarity (deviation < 0.02 Å) and CF₃ orientation influence packing .

Advanced: How to design biological activity assays for this compound?

  • Antiviral testing : Use rhinovirus serotypes in vitro, measuring IC₅₀ via plaque reduction assays. The anti-isomer (cf. syn-isomer) shows higher potency due to optimized hydrophobic interactions .
  • Dose-response curves : Employ concentrations from 1 nM–100 μM, with positive controls (e.g., ribavirin) .

Intermediate: How to resolve contradictions in spectral or synthetic data?

  • Cross-validation : Compare IR, NMR, and HR-MS data with computational predictions (e.g., Gaussian DFT) .
  • Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
  • Peer review : Consult crystallographic databases (CCDC) for structural benchmarks .

Advanced: What role do hydrogen-bonding patterns play in crystallization?

Hydrogen bonds (N-H⋯N/F) dictate crystal packing. Graph set analysis reveals:

  • Chain motifs : C(6) chains from N-H⋯N interactions stabilize 1D arrays .
  • Ring motifs : R₂²(8) rings enhance thermal stability . Computational tools (Mercury, CrystalExplorer) model these interactions for polymorph prediction .

Advanced: How are syn/anti isomers synthesized and characterized?

  • Synthesis : Condensation of ketones with hydroxylamine yields oxime intermediates, with stereochemistry controlled by pH and solvent polarity .
  • Characterization : ¹³C NMR distinguishes isomers (e.g., C=NOH shifts: δ 145 ppm for syn vs. δ 152 ppm for anti). X-ray diffraction confirms spatial arrangements .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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6-(trifluoromethyl)-1H-benzimidazol-2-amine
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6-(trifluoromethyl)-1H-benzimidazol-2-amine

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